molecular formula C22H20FN3OS B11629371 2-Amino-4-(5-ethyl-2-thienyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 441783-50-2

2-Amino-4-(5-ethyl-2-thienyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11629371
CAS No.: 441783-50-2
M. Wt: 393.5 g/mol
InChI Key: MLPPUEGLIJBRFE-UHFFFAOYSA-N
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Description

2-Amino-4-(5-ethyl-2-thienyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-ethyl-2-thienyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might start with the formation of an intermediate through a cyclization reaction, followed by further functionalization to introduce the amino, thienyl, fluorophenyl, and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, specific solvents, and temperature control to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(5-ethyl-2-thienyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-ethyl-2-thienyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents. Examples might include:

  • 2-Amino-4-(2-thienyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-Amino-4-(5-methyl-2-thienyl)-1-(2-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

The uniqueness of 2-Amino-4-(5-ethyl-2-thienyl)-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its specific combination of functional groups and structural features. These unique characteristics may confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

441783-50-2

Molecular Formula

C22H20FN3OS

Molecular Weight

393.5 g/mol

IUPAC Name

2-amino-4-(5-ethylthiophen-2-yl)-1-(2-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H20FN3OS/c1-2-13-10-11-19(28-13)20-14(12-24)22(25)26(16-7-4-3-6-15(16)23)17-8-5-9-18(27)21(17)20/h3-4,6-7,10-11,20H,2,5,8-9,25H2,1H3

InChI Key

MLPPUEGLIJBRFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4F)N)C#N

Origin of Product

United States

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